molecular formula C9H18ClNO2 B3167676 Methyl 1-aminocycloheptanecarboxylate hydrochloride CAS No. 92398-50-0

Methyl 1-aminocycloheptanecarboxylate hydrochloride

Cat. No. B3167676
CAS RN: 92398-50-0
M. Wt: 207.70
InChI Key: DUVCCEMTDGDVRL-UHFFFAOYSA-N
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Description

“Methyl 1-aminocycloheptanecarboxylate hydrochloride” is a chemical compound with the CAS Number: 92398-50-0 . It has a linear formula of C9H18ClNO2 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound has been synthesized with thionyl chloride at 25 - 30℃ for 1 hour under microwave irradiation . Another method involved heating with hydrogen chloride for 4 hours . More detailed synthesis procedures can be found in the referenced materials .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C9H17NO2.ClH/c1-12-8(11)9(10)6-4-2-3-5-7-9;/h2-7,10H2,1H3;1H . The molecular weight of the compound is 207.7 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the specific conditions and reactants used. For instance, it has been used in reactions with benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 222-223℃ . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Methyl 1-aminocycloheptanecarboxylate hydrochloride and related compounds show promise in the field of neuroscience. Notably, 1-aminocyclopropanecarboxylic acid (ACPC) and its methyl ester have exhibited antidepressant and anxiolytic actions in animal models. These compounds are potent ligands at strychnine-insensitive glycine receptors, and their effects have been observed in models used to evaluate potential antidepressants and anxiolytics, such as the forced swim test and elevated plus-maze. The studies indicate that these aminocyclopropanecarboxylates may constitute a novel class of antidepressant/anxiolytic agents, with the methyl ester showing increased potency compared to ACPC (Trullás et al., 1991).

Potential in Treating Neuropathologies

Research has also demonstrated the potential of 1-aminocyclopropanecarboxylates in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate (NMDA) receptor-coupled cation channels. 1-Aminocyclopropanecarboxylic acid, for example, has been found effective in blocking convulsions and lethal effects produced by NMDA in a dose-dependent manner, without impairing motor performance or protecting against convulsions induced by other agents. Its methyl and ethyl esters are more potent than the parent compound in blocking these effects, suggesting their utility in neuropathological treatments (Skolnick et al., 1989).

Enzyme Inactivation

In the field of enzymology, this compound and similar compounds have shown relevance. For instance, 1-amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC), an irreversible inhibitor for the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, has been synthesized and studied for its potential to trap an active-site residue, offering insights into enzymatic reactions (Zhao & Liu, 2002).

Novel Synthetic Methods and Drug Discovery

This compound is also significant in the development of novel synthetic methods and drug discovery. For example, the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination using related compounds demonstrates the potential of these chemicals in creating complex molecular structures, which could be important for the development of new pharmaceuticals (Brock et al., 2012).

Safety and Hazards

“Methyl 1-aminocycloheptanecarboxylate hydrochloride” is classified as a hazardous substance. It has been assigned the GHS07 pictogram . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 1-aminocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-8(11)9(10)6-4-2-3-5-7-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVCCEMTDGDVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939719
Record name Methyl 1-aminocycloheptane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183429-63-2, 92398-50-0
Record name Methyl 1-aminocycloheptane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-aminocycloheptane-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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